Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide
Description
Properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1/i4D,5D,8D,9D |
InChI Key |
XRYVIGQHAGBRFV-BVYWXJJCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of the Deuterated Benzyl Precursor
The phenyl-d4 moiety is introduced during the synthesis of the benzyl ester precursor. This step ensures isotopic labeling for analytical distinction.
Deuteration of the Benzyl Group
Deuteration is achieved via catalytic exchange reactions. Benzyl alcohol-d4 is synthesized by treating benzyl alcohol with deuterium oxide (D₂O) in the presence of a platinum or palladium catalyst under controlled conditions. The reaction proceeds as:
$$ \text{C₆H₅CH₂OH} + 4\text{D₂O} \xrightarrow{\text{Pt/Pd}} \text{C₆D₄CH₂OD} + 4\text{HOD} $$
Key parameters:
- Temperature: 80–100°C
- Reaction time: 24–48 hours
- Catalyst loading: 5–10% (w/w)
Esterification with Phthalic Anhydride
The deuterated benzyl alcohol reacts with phthalic anhydride to form monobenzyl phthalate-d4 (MBzP-d4):
$$ \text{C₆D₄CH₂OH} + \text{C₆H₄(CO)₂O} \rightarrow \text{C₆D₄CH₂O(CO)C₆H₄CO₂H} $$
Reaction conditions:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
- Temperature: 60°C, 12 hours
Enzymatic Glucuronidation
Glucuronidation is catalyzed by β-glucuronidase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of MBzP-d4. This step is critical for mimicking physiological metabolite formation.
Reaction Setup
Optimization Metrics
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 5.0–5.5 | Maximizes enzyme activity |
| Temperature | 37°C | Balances reaction rate and enzyme stability |
| UDPGA concentration | 1.5–2.5 mM | Prevents substrate inhibition |
Purification and Characterization
Crude reaction mixtures require purification to isolate MBzP-d4-Gluc from unreacted precursors and byproducts.
Solid-Phase Extraction (SPE)
A two-step SPE protocol is employed:
- Anion-exchange cartridge : Retains glucuronides via ionic interactions.
- Eluent: 5% formic acid in acetonitrile.
- C18 reverse-phase cartridge : Removes non-polar impurities.
- Eluent: 80% methanol in water.
High-Performance Liquid Chromatography (HPLC)
Final purification uses reverse-phase HPLC:
- Column : C18, 5 µm, 250 × 4.6 mm
- Mobile phase : Gradient of 0.1% formic acid (A) and acetonitrile (B)
- Detection : UV at 254 nm
HPLC Gradient Profile
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0 | 10 | 1.0 |
| 20 | 90 | 1.0 |
| 25 | 90 | 1.0 |
Challenges and Mitigation Strategies
Isotopic Purity
Scalability and Industrial Considerations
Large-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phthalates.
Scientific Research Applications
Monobenzyl phthalate (phenyl-d4) β-D-glucuronide (MBPG) is a chemical compound with applications in scientific research, particularly in the study of phthalates and their metabolites . It is an impurity found in certain drug products, including those marketed for the treatment of diabetes mellitus . MBPG has been shown to inhibit protein synthesis and induce apoptosis in cells .
Chemical Properties
Production and Sourcing
- Metabolites of phthalates, including native and labeled standards, can be obtained from various sources such as Cambridge Isotope Laboratories Inc, Los Alamos National Laboratory, SigmaAldrich, and others .
Analytical Use
- MBPG can be used as a reference standard in analytical chemistry .
- It is used in the analysis of phthalate metabolites in human urine using ultra-performance liquid chromatography–tandem mass spectrometry . In this process, enzymatic cleavage of glucuronide is performed, followed by analysis using liquid chromatography .
Occurrence and Metabolism
- Monobenzyl phthalate (MBP) is a metabolite of di-n-butyl phthalate (DBP), a plasticizer found in numerous products .
- MBP and other phthalates are conjugated as glucuronides and sulfates and then excreted in urine .
- MBPG is a major metabolite of DBP and has been detected in human urine .
Environmental Monitoring
- Phthalate metabolites can be monitored in wastewater to estimate human exposure, offering a nonintrusive and economic alternative to urine analysis .
Health Impact Research
- Studies have examined phthalate metabolites in maternal and cord plasma to understand their impact on newborns .
- Single nucleotide polymorphisms (SNPs) in genes like CYP2C9 and UGT1A7 may serve as biomarkers to assess susceptibility to phthalate exposure .
Safety Information
| Product Name | Price |
|---|---|
| Monobenzyl phthalate (phenyl-d4) β-D-glucuronide | 1mg/371.00 € |
| Monobenzyl phthalate (phenyl-d4) β-D-glucuronide | 5mg/1,023.00 € |
| Monobenzyl phthalate (phenyl-d4) β-D-glucuronide | 10mg/1,540.00 € |
| Monobenzyl phthalate (phenyl-d4) β-D-glucuronide | 25mg/2,887.00 € |
| Monobenzyl phthalate (phenyl-d4) β-D-glucuronide | 50mg/4,619.00 € |
Mechanism of Action
The mechanism of action of Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide involves its metabolism and interaction with various molecular targets. The compound is metabolized by glucuronidation, a process that enhances its solubility and facilitates excretion. It interacts with enzymes such as UDP-glucuronosyltransferases, which play a crucial role in its biotransformation .
Comparison with Similar Compounds
Structural and Functional Attributes :
- Molecular Formula: C₂₁H₁₆D₄O₁₀ (deuterated form; non-deuterated: C₂₁H₂₀O₁₀) .
- Molecular Weight: ~436.40 g/mol (non-deuterated: 432.38 g/mol) .
- Key Features: The beta-D-glucuronic acid moiety is linked to the hydroxyl group of MBzP via a glycosidic bond. The phenyl-d4 group ensures minimal interference with endogenous analytes during MS analysis .
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide belongs to a broader class of phthalate glucuronides and isotopically labeled beta-D-glucuronides. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison of Beta-D-Glucuronides
Key Findings :
Structural Differences: Substituent Diversity: While all compounds share the beta-D-glucuronic acid moiety, their aglycone groups vary. Monobenzyl Phthalate (phenyl-d4) contains a benzyl phthalate group, whereas Monomethyl Phthalate-d4 features a methyl phthalate group. These differences influence hydrophobicity and MS fragmentation patterns . Deuterium Labeling: Deuterium is positioned on the phenyl ring (Monobenzyl Phthalate-d4) or methyl group (Monomethyl Phthalate-d4), optimizing isotopic separation during analysis .
Functional Differences: Analytical Utility: Deuterated glucuronides (e.g., Monobenzyl Phthalate-d4) are critical for avoiding matrix effects in MS, whereas non-deuterated analogs (e.g., 4-Methylumbelliferyl glucuronide) are used as enzyme substrates in fluorescence assays . Stability: Deuterated phthalate glucuronides exhibit enhanced stability in urine compared to non-deuterated forms, reducing pre-analytical degradation .
Applications in Research: Exposure Biomarkers: Monobenzyl Phthalate glucuronide (deuterated and non-deuterated) is a biomarker for BBzP exposure, linked to endocrine-disrupting effects . Enzyme Activity Probes: 4-Methylumbelliferyl glucuronide serves as a fluorescent probe for beta-glucuronidase activity, contrasting with deuterated glucuronides used for quantification .
Biological Activity
Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide (MBP-d4-Gluc) is a derivative of monobenzyl phthalate, primarily recognized as a metabolite of di-n-butyl phthalate (DBP). This compound has garnered attention due to its potential biological activities and implications for human health. This article delves into the chemical properties, biological activities, and relevant research findings related to MBP-d4-Gluc.
- Molecular Formula : C21D4H16O10
- Molecular Weight : 436.402 g/mol
- SMILES Notation : [2H]c1c([2H])c([2H])c(C(=O)O[C@@H]2OC@@HC(=O)O)c(C(=O)OCc3ccccc3)c1[2H]
Biological Activity
1. Metabolic Pathways and Excretion
MBP-d4-Gluc is primarily formed through the glucuronidation of MBP, facilitating its excretion via urine. The metabolic pathway involves the action of enzymes such as UDP-glucuronosyltransferases, which conjugate MBP with glucuronic acid, enhancing its solubility and elimination from the body .
2. Toxicological Implications
Research indicates that MBP can inhibit protein synthesis and induce apoptosis in various cell types. This activity raises concerns about its potential role as an endocrine disruptor, particularly in reproductive health . Studies have shown that exposure to phthalates, including MBP, may be linked to developmental and reproductive toxicity, as evidenced by altered testosterone levels in animal studies .
Case Studies
Case Study 1: Urinary Biomarkers in Human Populations
A study analyzed urine samples from participants to assess the presence of various phthalate metabolites, including MBP. The findings highlighted that MBP was detectable in a significant percentage of the population, suggesting widespread exposure to phthalates through environmental and dietary sources . The study utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for precise quantification.
Case Study 2: Endocrine Disruption in Wildlife
Research on marine mammals in the Norwegian Arctic revealed concerning concentrations of phthalates, including MBP. The study aimed to evaluate the endocrine-disrupting potential of these compounds on wildlife health. Results indicated significant bioaccumulation and potential impacts on reproductive systems, paralleling findings in human studies regarding phthalate exposure .
Research Findings
Q & A
Q. What analytical methods are recommended for quantifying Monobenzyl Phthalate (phenyl-d4) beta-D-Glucuronide (mBzP-glu) in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying mBzP-glu in urine, plasma, or tissue homogenates. To ensure specificity, use isotopically labeled internal standards (e.g., phenyl-d4 derivatives) to correct for matrix effects and ionization variability . Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase treatment) to differentiate conjugated and free metabolites, followed by solid-phase extraction to reduce interference from endogenous compounds . Calibration curves must cover physiologically relevant concentrations (0.1–100 ng/mL), with quality controls spiked into pooled matrices to validate accuracy (±20%) and precision (CV <15%) .
Q. How should researchers control for cross-reactivity in assays measuring phthalate glucuronides?
Cross-reactivity is common in immunoassays due to structural similarities among phthalate metabolites. To mitigate this:
- Use chromatographic separation (e.g., reverse-phase HPLC) paired with selective detection (e.g., MRM transitions in LC-MS/MS) .
- Validate assays against known interferents (e.g., other glucuronidated metabolites like monoethyl phthalate glucuronide) .
- Include blank matrix samples to confirm the absence of background signal .
Q. What are the best practices for sample storage to prevent degradation of mBzP-glu?
Store samples at -80°C immediately after collection to minimize enzymatic or chemical hydrolysis. For short-term storage (≤7 days), -20°C is acceptable but suboptimal. Avoid freeze-thaw cycles (>3 cycles degrade glucuronide conjugates by 10–15%) . Add preservatives (e.g., sodium azide) to urine samples to inhibit microbial β-glucuronidase activity .
Advanced Research Questions
Q. How can conflicting biomarker data for mBzP-glu exposure be reconciled in epidemiological studies?
Discrepancies often arise from variability in metabolism, sampling timing, or analytical techniques. To address this:
- Conduct pharmacokinetic modeling to account for interindividual differences in glucuronidation rates (e.g., UGT2B7 polymorphism effects) .
- Apply probabilistic bias analysis to quantify uncertainty from exposure misclassification .
- Harmonize protocols across studies using consensus guidelines (e.g., CDC’s National Report on Human Exposure to Environmental Chemicals) .
Q. What experimental designs are optimal for studying the cumulative effects of mBzP-glu with other phthalates?
Adopt a mixture toxicity framework:
- Use factorial designs to test additive/synergistic effects with DEHP and DBP metabolites.
- Apply benchmark dose (BMD) modeling to estimate combined risk thresholds .
- Incorporate metabolomics to identify shared pathways (e.g., PPARα activation, oxidative stress) .
- Validate findings in in vitro models (e.g., hepatocyte spheroids) with physiologically relevant metabolite ratios .
Q. How can researchers integrate epigenomic data with mBzP-glu exposure assessments?
- Perform bisulfite sequencing or MethylationEPIC arrays to profile DNA methylation changes in exposed cohorts.
- Use pathway enrichment analysis (e.g., Ingenuity IPA) to link differentially methylated regions (DMRs) to glucuronidation or endocrine disruption pathways .
- Validate candidate loci (e.g., UGT promoters) in CRISPR-edited cell lines to establish causality .
Q. What strategies improve detection limits for mBzP-glu in low-abundance matrices (e.g., amniotic fluid)?
- Implement microextraction techniques (e.g., stir-bar sorptive extraction) to concentrate analytes.
- Use high-resolution mass spectrometry (HRMS) in parallel reaction monitoring (PRM) mode for enhanced sensitivity (LOQ ≤0.01 ng/mL) .
- Derivatize mBzP-glu with dansyl chloride or other ionizable tags to boost ionization efficiency .
Methodological Notes
- Quality Assurance : Include reagent blanks, internal standards, and NIST-certified reference materials in each batch to ensure reproducibility .
- Data Interpretation : Normalize urinary mBzP-glu levels to creatinine or specific gravity to correct for dilution .
- Ethical Compliance : Follow institutional guidelines for handling human/animal samples, with explicit consent for biomarker analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
